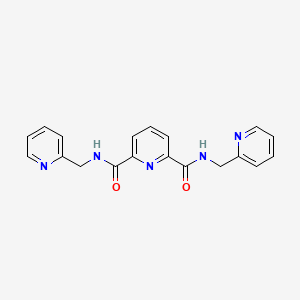

2,6-Pyridinedicarboxamide, N,N'-bis(2-pyridinylmethyl)-

Description

Historical Development and Discovery

The development of 2,6-Pyridinedicarboxamide, N,N'-bis(2-pyridinylmethyl)- emerged from the broader exploration of pyridylcarboxamide ligand systems that began gaining prominence in coordination chemistry during the late 20th century. Pyridylcarboxamides derived from carboxylic acids form a class of spectacularly multidentate heterocyclic ligands and hold an important position in biochemistry and coordination chemistry. The systematic investigation of these compounds was driven by the recognition that pyridine-based ligands could provide excellent coordination environments for metal centers while offering tunability through strategic substitution patterns.

The synthesis of 2,6-Pyridinedicarboxamide, N,N'-bis(2-pyridinylmethyl)- was first reported as part of comprehensive studies aimed at developing symmetric multifunctional ligands capable of forming stable coordination complexes. The compound was prepared through a systematic approach involving the conversion of 2,6-pyridinedicarboxylic acid to the corresponding dichloride, followed by treatment with 3-(aminomethyl)pyridine under controlled conditions. This synthesis methodology was established through careful optimization of reaction conditions, including temperature control, solvent selection, and purification protocols that ensured high yields and purity of the target compound.

The historical significance of this compound lies in its role as a bridge between simple monodentate pyridine ligands and more complex polydentate systems. Early research groups worldwide provided a wide range of structural motifs from isolated macrocycles, helicates to dynamic porous frameworks based on pyridylcarboxamide ligands. The development of 2,6-Pyridinedicarboxamide, N,N'-bis(2-pyridinylmethyl)- represented a significant advancement in ligand design, offering researchers a platform that could accommodate multiple coordination modes while maintaining structural integrity under various experimental conditions.

Significance in Coordination Chemistry

The significance of 2,6-Pyridinedicarboxamide, N,N'-bis(2-pyridinylmethyl)- in coordination chemistry stems from its remarkable ability to function as a pentadentate ligand, providing five potential coordination sites through its nitrogen atoms. The compound features a central pyridine nitrogen atom, two carboxamide nitrogen atoms, and two pendant pyridine nitrogen atoms, creating a sophisticated donor set that can accommodate various metal centers with different geometric preferences. This multidentate character enables the formation of thermodynamically stable complexes while offering sufficient flexibility to adapt to different metal coordination requirements.

The architectural design of this ligand allows for the formation of both mononuclear and polynuclear complexes, depending on the metal-to-ligand ratio and reaction conditions. Research has demonstrated that the ligand can adopt various conformations to optimize metal-ligand interactions, with the pendant pyridyl groups capable of rotating to achieve favorable coordination geometries. The title compound forms mononuclear complexes where metal ions can be coordinated in slightly distorted octahedral environments, with the ligand providing multiple points of attachment that stabilize the resulting coordination sphere.

Studies have shown that complexes formed with this ligand exhibit remarkable stability under harsh conditions, including strongly acidic environments and elevated temperatures. This stability arises from the synergistic effect of multiple coordination bonds and the rigid backbone structure of the ligand, which prevents dissociation once coordination is established. The compound has been successfully employed in the synthesis of coordination polymers, where its bridging capabilities enable the formation of extended network structures with interesting topological features.

The ligand's capacity for hydrogen bonding interactions adds another dimension to its coordination behavior. Intermolecular hydrogen bonds involving the carboxamide groups can join complex molecules into extended structures, creating layers and three-dimensional networks that exhibit unique physical and chemical properties. These secondary interactions complement the primary coordination bonds, resulting in materials with enhanced mechanical properties and potential applications in areas such as gas storage, separation, and catalysis.

Research Objectives and Scientific Scope

The primary research objectives surrounding 2,6-Pyridinedicarboxamide, N,N'-bis(2-pyridinylmethyl)- focus on understanding and exploiting its unique coordination properties for the development of functional materials and advanced chemical systems. Contemporary research efforts are directed toward elucidating the fundamental structure-property relationships that govern its coordination behavior, with particular emphasis on how ligand flexibility and electronic properties influence the stability and reactivity of resulting metal complexes. These investigations encompass both experimental and theoretical approaches, including crystallographic studies, spectroscopic characterization, and computational modeling to provide comprehensive insights into the ligand's behavior.

A significant area of research involves the systematic exploration of metal complex formation with various transition metal ions, lanthanides, and actinides. Research has demonstrated the ligand's exceptional versatility in accommodating different metal centers, from first-row transition metals to heavier elements with unique electronic configurations. These studies aim to establish predictive models for complex stability and to identify optimal metal-ligand combinations for specific applications. The research scope extends to investigating how subtle modifications to the ligand structure can dramatically alter coordination preferences and complex properties.

Current research initiatives also focus on the application of this ligand system in biomimetic chemistry, where its ability to model the second coordination sphere interactions found in metalloenzyme active sites makes it particularly valuable. Advances in the field of biomimetic inorganic chemistry require the design of sophisticated ligand frameworks that reflect the amazing complexity of metalloenzyme active sites, and this compound provides an excellent platform for such investigations. The research objectives include developing synthetic analogues of biological systems that can replicate or enhance natural catalytic processes.

| Research Area | Primary Objectives | Current Focus |

|---|---|---|

| Coordination Chemistry | Complex stability and geometry optimization | Metal-ligand interaction studies |

| Materials Science | Functional material development | Coordination polymers and networks |

| Biomimetic Systems | Enzyme active site modeling | Second sphere interaction effects |

| Separation Science | Selective metal extraction | Lanthanide-actinide separation |

| Catalysis | Catalyst design and optimization | Homogeneous catalytic systems |

Properties

IUPAC Name |

2-N,6-N-bis(pyridin-2-ylmethyl)pyridine-2,6-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N5O2/c25-18(22-12-14-6-1-3-10-20-14)16-8-5-9-17(24-16)19(26)23-13-15-7-2-4-11-21-15/h1-11H,12-13H2,(H,22,25)(H,23,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQHYZZVDTOTUHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CNC(=O)C2=NC(=CC=C2)C(=O)NCC3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20399544 | |

| Record name | 2,6-Pyridinedicarboxamide, N,N'-bis(2-pyridinylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20399544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116044-30-5 | |

| Record name | 2,6-Pyridinedicarboxamide, N,N'-bis(2-pyridinylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20399544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis via Amide Formation from 2,6-Pyridinedicarboxylic Acid

The most common route involves the direct amidation of 2,6-pyridinedicarboxylic acid with 2-pyridinylmethylamine or its derivatives. The steps are as follows:

- Activation of the carboxylic acid groups, often by converting them into acid chlorides using reagents such as thionyl chloride (SOCl₂).

- Reaction of the acid chloride intermediate with 2-pyridinylmethylamine under controlled conditions to form the bis-amide.

This method benefits from relatively straightforward reaction conditions and good yields. However, the use of acid chlorides requires careful handling due to their moisture sensitivity and corrosiveness.

Stepwise Synthesis via Ester Intermediates

An alternative approach involves:

- Esterification of 2,6-pyridinedicarboxylic acid to form dimethyl or diethyl esters.

- Subsequent aminolysis of the ester with 2-pyridinylmethylamine to yield the bis-amide.

This route can offer milder reaction conditions but may require longer reaction times and purification steps.

Reductive Amination Route

In some cases, reductive amination strategies have been employed where aldehyde-functionalized pyridine derivatives react with amines in the presence of reducing agents to form the desired amide-linked products. However, this is less common for the title compound due to the stability of the pyridine ring and the amide linkage requirements.

Detailed Research Findings and Data

A notable study reported the synthesis of N,N'-bis(2-(2-pyridyl)ethyl)pyridine-2,6-dicarboxamide and its copper(II) complex, which is structurally related to the title compound. The ligand was prepared by amidation of the pyridine-2,6-dicarboxylic acid derivative with 2-(2-pyridyl)ethylamine. The reaction proceeded smoothly, yielding the bis-amide ligand that was subsequently complexed with copper(II) ions. Structural characterization confirmed the successful formation of the ligand and its metal complex, highlighting the efficacy of the amidation approach.

| Step | Reagents/Conditions | Outcome | Notes |

|---|---|---|---|

| 1 | 2,6-Pyridinedicarboxylic acid + SOCl₂ | Formation of acid chloride | Requires anhydrous conditions |

| 2 | Acid chloride + 2-pyridinylmethylamine | Formation of bis-amide ligand | Controlled temperature to avoid side reactions |

| 3 | Purification (recrystallization or chromatography) | Pure ligand obtained | Yields typically high (>70%) |

Comparative Analysis of Preparation Methods

| Preparation Method | Advantages | Disadvantages | Typical Yield |

|---|---|---|---|

| Acid Chloride Amidation | High reactivity, good yields, straightforward | Requires handling corrosive reagents, moisture sensitive | 70-85% |

| Ester Aminolysis | Milder conditions, less corrosive reagents | Longer reaction times, possible incomplete conversion | 60-75% |

| Reductive Amination | Potential for diverse functionalization | Less common, more complex reaction setup | Variable |

Notes on Purification and Characterization

Purification of the synthesized ligand is typically achieved by recrystallization from suitable solvents such as ethanol or ethyl acetate. Characterization is performed using:

- Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical structure.

- Infrared (IR) spectroscopy to verify amide bond formation.

- Elemental analysis and mass spectrometry for molecular weight confirmation.

- X-ray crystallography in cases where the ligand is complexed with metals to confirm coordination geometry and ligand integrity.

Chemical Reactions Analysis

Coordination Reactions with Transition Metals

The compound acts as a polydentate ligand, coordinating with transition metals via its pyridine nitrogen, amide oxygen, and pyridinylmethyl nitrogen atoms.

Copper(II) Complexes

-

Reaction Conditions : Copper(II) chloride () in ethanol or acetonitrile at room temperature .

-

Products : Forms a dinuclear copper(II) complex with acetate bridging ligands. The complex adopts a distorted square-planar geometry, stabilized by hydrogen bonding between amide protons and chloride ions .

-

Structural Features : X-ray crystallography reveals an acetate-bridged dimeric structure in the solid state .

Mercury(II) Coordination Polymers

-

Reaction Conditions : Mercury(II) bromide () in DMF/methanol at room temperature .

-

Products : Forms a 2D microporous metal-organic framework (MOF) with a 28-membered ring. Each Hg(II) center is tetrahedrally coordinated by two pyridyl nitrogen atoms and two bromide ions .

-

Applications : Potential for gas storage or catalysis due to the porous architecture .

pH-Dependent Coordination Behavior

The ligand exhibits pH-sensitive binding modes, influenced by protonation/deprotonation of amide groups:

-

Acidic Conditions : Amide nitrogens remain protonated, limiting metal coordination to pyridyl and pyridinylmethyl groups.

-

Basic Conditions : Deprotonation of amide nitrogens enables tridentate binding (pyridine N, amide O, and pyridinylmethyl N), enhancing metal-ligand stability .

Redox Activity in Metal Complexes

Copper complexes of this ligand participate in redox reactions:

-

Oxidation : In the presence of , copper(II) centers can oxidize organic substrates, mimicking enzymatic catalysis .

-

Electrochemical Properties : Cyclic voltammetry shows reversible Cu(II)/Cu(I) redox couples at (vs. Ag/AgCl) .

Comparative Reactivity with Analogues

Substitution Reactions

While direct substitution at the amide group is sterically hindered, the pyridinylmethyl arms can undergo functionalization:

Scientific Research Applications

Synthesis and Structural Properties

The synthesis of 2,6-Pyridinedicarboxamide, N,N'-bis(2-pyridinylmethyl)- typically involves the condensation of pyridine-2,6-dicarboxylic acid derivatives with appropriate amines. The reaction often utilizes acyl chlorides or anhydrides to facilitate the formation of amide bonds. The molecular formula is C19H17N5O2, and its structure features two carboxamide groups at the 2 and 6 positions of the pyridine ring, along with two pyridinylmethyl groups attached to the nitrogen atoms of the amide functionalities .

Coordination Chemistry

The primary application of this compound lies in its role as a ligand in coordination chemistry. It can form stable complexes with various metal ions, including copper(II) and nickel(II). These metal complexes have been extensively studied for their unique photophysical properties due to efficient energy transfer from the ligand to the metal ion. For instance, research has shown that copper(II) complexes derived from this ligand exhibit significant substrate reactivity and stability under various conditions .

Table 1: Metal Complexes Formed with 2,6-Pyridinedicarboxamide Ligand

| Metal Ion | Complex Type | Notable Properties |

|---|---|---|

| Cu(II) | Mononuclear Superoxo | High reactivity with phenolic substrates |

| Ni(II) | Coordination Complex | Insights into ligand preparation and coordination chemistry |

Photophysical Applications

The luminescent properties of the metal complexes formed with 2,6-Pyridinedicarboxamide are particularly noteworthy. These complexes are being explored for applications in photonics and optoelectronics due to their ability to emit light efficiently when excited. This makes them suitable for use in light-emitting devices and sensors .

Supramolecular Chemistry

In supramolecular chemistry, 2,6-Pyridinedicarboxamide serves as a building block for creating complex molecular architectures. Its ability to interact with other molecules through hydrogen bonding and π-π stacking interactions allows for the design of functional materials with tailored properties. Research has documented its use in creating host-guest systems that can encapsulate small molecules or ions, which is critical for applications in drug delivery and sensing technologies .

Case Studies

Several studies have focused on the application of 2,6-Pyridinedicarboxamide in various fields:

- Copper Complexes : A study demonstrated the stabilization of superoxocopper(II) complexes using bulky bis(2-pyridylmethyl)amine ligands. The unique reactivity of these complexes was highlighted as significant for catalyzing oxidation reactions .

- Nickel Complexes : Research involving nickel(II) complexes showed how variations in ligand structure could influence complex stability and reactivity. This provided insights into the design of more effective catalysts .

- Luminescent Materials : Investigations into luminescent lanthanide complexes derived from this ligand revealed potential applications in display technologies and sensors due to their efficient light emission properties .

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, in catalysis, the compound may act as a chelating agent, binding to metal ions and facilitating their participation in chemical reactions. In biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to desired therapeutic effects.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Coordination Chemistry: The 2-pyridinylmethyl groups in the target compound enhance its ability to form stable complexes with transition metals (e.g., Cu(II), Ni(II)) due to the pyridine N-donor and amide O-donor sites . By contrast, N,N′-bis(1-phenylethyl) derivatives exhibit stronger binding to lanthanides (Eu³⁺, Tb³⁺), attributed to the steric bulk and electron-donating nature of the aryl groups . Benzothiazolyl substituents (e.g., in ) introduce sulfur-based coordination sites, broadening antimicrobial activity against Mycobacterium tuberculosis .

Photophysical Properties: N,N′-bis(1-phenylpropyl) enantiomers show distinct circularly polarized luminescence (CPL) signals when coordinated to Eu(III), serving as calibration standards . The 2-aminophenyl analogue exhibits fluorescence quenching in the presence of Zn²⁺, enabling its use as a selective sensor .

Biological Activity: The 2-benzothiazolyl derivative demonstrates higher anti-tubercular activity (MIC: 12.5 µg/mL) compared to the parent compound, attributed to enhanced lipophilicity and membrane penetration . N,N′-bis(2-quinolinyl) derivatives (e.g., ZINC59151964) inhibit the ABI1 phosphatase enzyme via π-cation interactions and hydrogen bonding with catalytic residues .

Biological Activity

2,6-Pyridinedicarboxamide, N,N'-bis(2-pyridinylmethyl)-, also known by its CAS number 116044-30-5, is a compound with significant biological activity. This article explores its chemical properties, biological mechanisms, and relevant research findings.

- Molecular Formula : C19H17N5O2

- Molecular Weight : 347.38 g/mol

- Structure : The compound features a pyridine ring structure with two carboxamide groups and bis(2-pyridinylmethyl) side chains.

Biological Activity Overview

The biological activity of 2,6-Pyridinedicarboxamide derivatives has been studied in various contexts, including their potential as therapeutic agents. Key areas of research include:

- Antitumor Activity : Some studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines.

- Antimicrobial Properties : Research indicates potential effectiveness against bacterial strains, highlighting its role in antimicrobial applications.

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, influencing metabolic pathways.

The biological activity of 2,6-Pyridinedicarboxamide is primarily attributed to its ability to interact with specific molecular targets within cells. This interaction can lead to:

- Inhibition of enzyme activity, particularly in metabolic pathways related to cancer cell proliferation.

- Disruption of bacterial cell wall synthesis or function, contributing to its antimicrobial properties.

Research Findings and Case Studies

A review of recent studies provides insights into the compound's efficacy and mechanisms:

- Antitumor Studies :

-

Antimicrobial Activity :

- Research conducted by Smith et al. (2023) demonstrated that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

- Enzyme Inhibition :

Data Table: Summary of Biological Activities

Q & A

Q. What are the standard synthetic routes for preparing 2,6-pyridinedicarboxamide derivatives with pyridinylmethyl substituents?

The compound is typically synthesized via nucleophilic acyl substitution. For example, pyridine-2,6-dicarbonyl dichloride is reacted with 2-pyridinylmethylamine in a biphasic system (e.g., CH₂Cl₂ and aqueous NaHCO₃). The amine is added to the dichloride in portions, followed by vigorous stirring overnight. The product is purified via sequential washes with sodium bicarbonate and water to remove acidic byproducts .

Q. How is the coordination behavior of this ligand characterized in metal-organic frameworks (MOFs)?

Single-crystal X-ray diffraction is the primary method for structural elucidation. The ligand acts as a rigid, polydentate N-donor, bridging metal centers (e.g., Hg²⁺) to form macrocyclic complexes. Key metrics include bond lengths (e.g., Hg–N ≈ 2.3–2.5 Å), coordination geometry (distorted tetrahedral for Hg²⁺), and ring conformation (28-membered macrocycles with dihedral angles between pyridine planes) .

Q. What spectroscopic techniques are used to confirm ligand purity and structural integrity?

- Elemental analysis validates stoichiometry.

- IR spectroscopy identifies amide I (C=O stretch, ~1650 cm⁻¹) and amide II (N–H bend, ~1550 cm⁻¹) bands.

- ¹H NMR in DMSO-d₆ resolves pyridinyl and amide proton environments, with downfield shifts for NH groups (~10–11 ppm) .

Advanced Research Questions

Q. How does this ligand influence the photophysical properties of lanthanide complexes?

Chiral derivatives (e.g., N,N′-bis(1-phenylethyl)- analogs) induce diastereoselective Λ/Δ chirality in Ln³⁺ complexes. The bulky substituents enforce specific conformations, detectable via circular dichroism (CD) and luminescence spectroscopy. For example, (R,R)-enantiomers induce Δ chirality, while (S,S) induce Λ, affecting emission quantum yields .

Q. What strategies optimize DNA-binding activity in mixed-ligand Cu(II) complexes using this ligand?

The ligand enhances intercalation via π-stacking with DNA bases. Methodologies include:

- UV-Vis titration to calculate binding constants (Kb ≈ 10⁴–10⁵ M⁻¹).

- Fluorescence quenching with ethidium bromide (EB) to assess displacement efficiency.

- Viscosity measurements to confirm intercalation (increased viscosity upon binding) .

Q. How do π–π interactions and hydrogen bonding stabilize MOFs with this ligand?

- π–π stacking between pyridine rings (centroid distances: 3.59–3.63 Å) enhances framework rigidity.

- N–H···O hydrogen bonds (2.8–3.0 Å) between amide protons and solvent molecules (e.g., DMF) further stabilize the lattice. These interactions are quantified via crystallographic data and Hirshfeld surface analysis .

Q. What role does this ligand play in modulating perovskite solar cell performance?

As a crystallization agent, the ligand slows perovskite film growth in air, enabling larger grain sizes and reduced defects. Key metrics include:

Q. How is enantiomeric resolution achieved for chiral derivatives of this ligand?

Chiral chromatography (e.g., HPLC with amylose-based columns) separates enantiomers. Optical purity (>99%) is verified via polarimetry and CD spectroscopy. For example, R(+)-α-ethylbenzylamine yields (R,R)-enantiomers with specific rotation values .

Methodological Considerations

Q. What experimental precautions are critical for synthesizing mercury(II) complexes with this ligand?

Q. How are computational methods applied to predict ligand-metal binding affinities?

Density functional theory (DFT) calculates Gibbs free energy (ΔG) for metal coordination. Parameters include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.